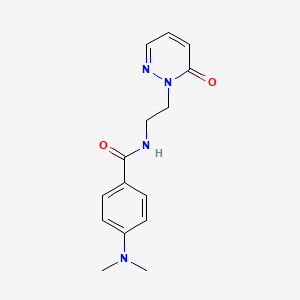
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound that is widely used in scientific research and applications due to its unique properties. It is a boron-based phenolic compound that is structurally and chemically similar to other phenols and is used as a versatile building block for a variety of applications. This compound has been studied extensively and has been found to have a wide range of potential uses in the laboratory setting. In
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Vibrational Properties
The synthesis and structural characterization of compounds related to 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol have been explored, with particular focus on their crystal structure and vibrational properties. These studies involve spectroscopic methods (FT-IR, NMR, MS) and X-ray diffraction, supported by density functional theory (DFT) calculations. The results offer insights into the conformation and molecular structure of these compounds, which are consistent with X-ray single crystal diffraction data (Wu, Chen, Chen, & Zhou, 2021).
Synthesis and Crystallography
Another research effort focuses on synthesizing boric acid ester intermediates with benzene rings, including derivatives of this compound. These compounds are obtained through multi-step reactions, and their structures are confirmed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. DFT studies are also employed to analyze molecular structures and physicochemical properties (Huang et al., 2021).
Synthesis of Boronic Acid Esters
In a study focused on the synthesis of boronic acid esters, compounds related to this compound are synthesized and characterized. The research outlines the use of these compounds in inhibiting serine proteases, with a focus on thrombin. The study also examines the compounds' behavior in both solid state and solution (Spencer et al., 2002).
Borylation Techniques
A significant contribution to this field includes the investigation of borylation techniques. Research has been conducted on the palladium-catalyzed borylation of aryl bromides using compounds related to this compound. This method is noted for its effectiveness, particularly in borylating aryl bromides with sulfonyl groups (Takagi & Yamakawa, 2013).
Quantum NMR Analysis
The use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a related compound, in quantitative 31P NMR analysis of hydroxyl groups in lignins has been thoroughly examined. This approach provides a protocol for spectra acquisition and yields results comparable to other analysis methods (Granata & Argyropoulos, 1995).
Wirkmechanismus
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It is known that boronic acids and their derivatives, such as this compound, can form reversible covalent complexes with proteins, enzymes, and other biological molecules, which may alter their function .
Biochemical Pathways
Boronic acids and their derivatives are often used in organic synthesis and medicinal chemistry, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as chloroform, ether, and dichloromethane
Result of Action
The ability of boronic acids and their derivatives to form reversible covalent complexes with biological molecules suggests they could have a variety of effects, depending on the specific targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be stable under dry conditions but may hydrolyze in a humid environment . Therefore, the storage and handling conditions of this compound could significantly impact its effectiveness.
Eigenschaften
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHMOCPMZNQLGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


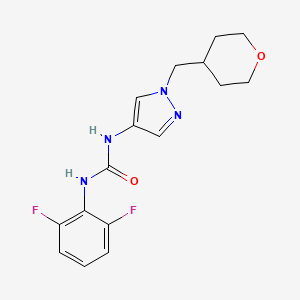
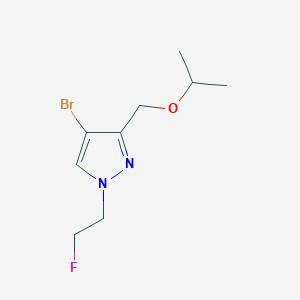
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone](/img/structure/B2472836.png)
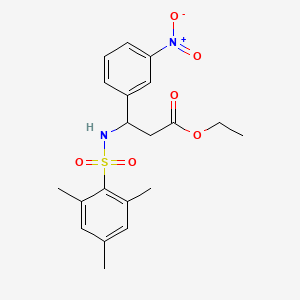

![2-(4-chlorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2472841.png)

![2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2472846.png)
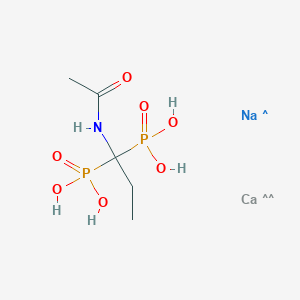
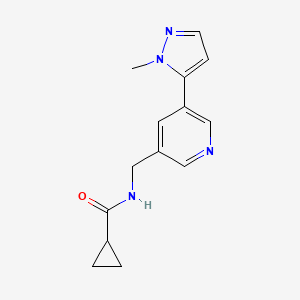
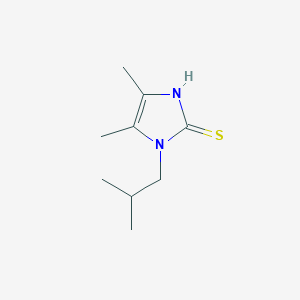
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2472850.png)
